All-trans-decaprenyl diphosphate

Description

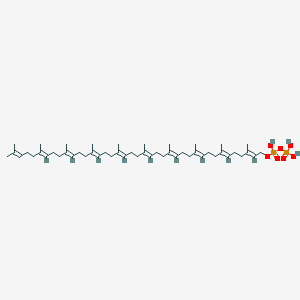

Structure

2D Structure

Properties

Molecular Formula |

C50H84O7P2 |

|---|---|

Molecular Weight |

859.1 g/mol |

IUPAC Name |

[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C50H84O7P2/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-56-59(54,55)57-58(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,54,55)(H2,51,52,53)/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ |

InChI Key |

FSCYHDCTHRVSKN-CMVHWAPMSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C |

Origin of Product |

United States |

Biosynthesis Pathways of All Trans Decaprenyl Diphosphate

Precursor Substrates and Initial Isoprene (B109036) Unit Formation

The journey to create the 50-carbon all-trans-decaprenyl diphosphate (B83284) begins with the synthesis of fundamental five-carbon (C5) isoprene units.

All isoprenoids, including all-trans-decaprenyl diphosphate, are synthesized from two universal C5 precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netnih.govechelon-inc.com There are two primary and distinct metabolic routes for producing IPP and DMAPP, the distribution of which varies among different domains of life. echelon-inc.comcabidigitallibrary.org

The Mevalonate (B85504) (MVA) Pathway: This pathway is the primary route for IPP and DMAPP synthesis in eukaryotes (including mammals), archaea, and some gram-positive bacteria. echelon-inc.comnih.govresearchgate.net It begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP, which can then be converted to DMAPP by the enzyme IPP isomerase. nih.govnih.gov

The Methylerythritol Phosphate (B84403) (MEP) Pathway: Also known as the non-mevalonate pathway, this route is utilized by most bacteria, including E. coli, and in the plastids of plants. researchgate.netechelon-inc.com It starts from glyceraldehyde 3-phosphate and pyruvate (B1213749) to generate IPP and DMAPP. nih.gov

Regardless of the pathway, the end products are the same essential C5 building blocks required for constructing longer isoprenoid chains. researchgate.net

Table 1: Key Enzymes of the IPP and DMAPP Biosynthetic Pathways

| Pathway | Key Enzymes |

| Mevalonate (MVA) Pathway | Acetoacetyl-CoA thiolase (AACT) |

| 3-hydroxy-3-methylglutaryl CoA synthase (HMGS) | |

| 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) | |

| Mevalonate kinase (MVK) | |

| 5-phosphomevalonate kinase (PMK) | |

| 5-diphosphomevalonate decarboxylase (MVD) | |

| Methylerythritol Phosphate (MEP) Pathway | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) | |

| 4-(cytidine 5′-diphospho)-2-C-methyl-D-erythritol kinase (CMK) | |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) | |

| 1-hydroxy-2-methyl-2-butenyl 4-diphosphate synthase (HDS) | |

| 1-hydroxy-2-methyl-2-butenyl 4-diphosphate reductase (HDR) | |

| Isomerization (Both Pathways) | Isopentenyl diphosphate isomerase (IDI) |

This table is based on information from search results researchgate.netnih.gov.

Once IPP and DMAPP are formed, the assembly of longer chains begins. Farnesyl diphosphate (FPP), a C15 isoprenoid, serves as a critical intermediate and the direct precursor, or "allylic primer," for the synthesis of this compound. nih.govwikipedia.orgresearchgate.net

FPP itself is synthesized through sequential condensation reactions catalyzed by FPP synthase. nih.gov The process involves:

The condensation of one molecule of DMAPP (C5) with one molecule of IPP (C5) to form geranyl diphosphate (GPP), a C10 molecule. nih.gov

The subsequent addition of another IPP molecule to GPP, resulting in the formation of (E,E)-FPP, a C15 molecule. nih.gov

This C15 farnesyl diphosphate is the substrate upon which this compound synthase acts to build the final 50-carbon chain. nih.govwikipedia.org

Enzymatic Condensation Reactions

The elongation from FPP to the final C50 product is a precise process managed by a specific class of enzymes known as prenyltransferases.

The enzyme all-trans-decaprenyl-diphosphate synthase is responsible for the final chain elongation. wikipedia.org It catalyzes the sequential head-to-tail condensation of seven additional IPP molecules onto the FPP primer. wikipedia.orgresearchgate.net Each condensation step adds five carbons to the growing polyprenyl chain, extending it from C15 (FPP) through intermediate lengths until the C50 decaprenyl diphosphate is formed. researchgate.netontosight.ai This process releases a molecule of diphosphate with each IPP addition. wikipedia.org

Table 2: Sequential Elongation to this compound

| Starting Substrate | Added Unit | Enzyme | Product | Carbon Length |

| DMAPP | 1x IPP | GPP Synthase | Geranyl Diphosphate (GPP) | C10 |

| GPP | 1x IPP | FPP Synthase | Farnesyl Diphosphate (FPP) | C15 |

| FPP | 7x IPP | Decaprenyl Diphosphate Synthase | This compound | C50 |

This table is based on information from search results wikipedia.orgresearchgate.netnih.gov.

The term "all-trans" refers to the specific stereochemistry of the double bonds within the isoprenoid chain. During the condensation reactions catalyzed by this compound synthase, the new double bonds are formed exclusively in the trans (or E) configuration. nih.govnih.gov This stereoselectivity is a hallmark of the enzyme family that typically synthesizes shorter-chain isoprenoid diphosphates. nih.gov The enzyme ensures that the pro-R hydrogen at C2 of IPP is lost during the formation of the E-double bond. nih.gov This is distinct from Z-prenyl diphosphate synthases, which install double bonds in the cis (or Z) configuration and are generally involved in synthesizing longer-chain polyprenyls in some organisms. nih.govnih.gov

Divergence of Biosynthetic Routes in Different Organisms

While the fundamental principles of isoprenoid chain elongation are conserved, the specific enzymes and the final products can differ significantly between organisms.

Chain Length Determination: The length of the final polyprenyl diphosphate is determined by a specific synthase enzyme. For example, E. coli primarily synthesizes coenzyme Q8, which requires an octaprenyl diphosphate (C40) side chain produced by octaprenyl diphosphate synthase. researchgate.net In contrast, humans synthesize coenzyme Q10, which necessitates the C50 this compound. nih.govresearchgate.net

Enzyme Structure in Mammals: In mice and humans, the decaprenyl diphosphate synthase is a heterotetrameric complex, composed of two different protein subunits (hDPS1 and hDLP1 in humans). nih.gov Both components are required for the enzyme to be active and to produce the C50 chain. nih.gov

Bacterial Variations: The biosynthetic pathway in Mycobacterium tuberculosis presents a unique route. It utilizes a Z-prenyl diphosphate synthase (Rv2361c) that acts sequentially with another enzyme (Rv1086) to form decaprenyl phosphate. nih.gov This enzyme preferentially uses an allylic primer that already contains a Z-configured isoprene unit, highlighting a different strategy to achieve the final product necessary for its cell wall biosynthesis. nih.govresearchgate.net In plants, different polyprenyl diphosphate synthases are localized in distinct cellular compartments, such as mitochondria and plastids, to provide precursors for ubiquinone and plastoquinone, respectively. researchgate.net

This diversity in biosynthetic routes underscores the evolutionary adaptation of isoprenoid metabolism to fulfill specific biological roles in different organisms. nih.gov

Enzymology of All Trans Decaprenyl Diphosphate Synthase Dds

Enzyme Classification and Naming Conventions (EC 2.5.1.91)

All-trans-decaprenyl diphosphate (B83284) synthase is systematically classified under the Enzyme Commission (EC) number EC 2.5.1.91 . wikipedia.orgqmul.ac.ukgenome.jpexpasy.orguniprot.org This classification places it in the group of transferases, specifically those transferring alkyl or aryl groups other than methyl groups. The systematic name for this enzyme is (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 7 isopentenyl units). wikipedia.orgqmul.ac.uk

The enzyme catalyzes the sequential condensation of seven isopentenyl diphosphate (IPP) molecules with one molecule of farnesyl diphosphate (FPP), resulting in the formation of all-trans-decaprenyl diphosphate and seven molecules of diphosphate. qmul.ac.ukgenome.jp This final product serves as the isoprenoid side chain for ubiquinone-10 and menaquinone-10. qmul.ac.ukgenome.jp

Over the years, this enzyme has been known by several other names, which are listed in the table below.

| Common Name | Systematic Name |

| Decaprenyl-diphosphate synthase | (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 7 isopentenyl units) |

| Decaprenyl pyrophosphate synthetase | |

| Polyprenylpyrophosphate synthetase | |

| Terpenoidallyltransferase | |

| Terpenyl pyrophosphate synthetase | |

| trans-Prenyltransferase |

Subunit Composition and Quaternary Structure

The quaternary structure of this compound synthase varies across different organisms, existing as either a homodimer or a heterotetramer.

In eukaryotes, including humans, the enzyme is a heterotetramer composed of two distinct subunits: decaprenyl diphosphate synthase subunit 1 (PDSS1) and decaprenyl diphosphate synthase subunit 2 (PDSS2). nih.govnih.gov Both subunits are essential for the enzyme's activity. nih.gov The genes encoding these subunits are designated PDSS1 and PDSS2 in humans. mdpi.comnih.govwikipedia.orggenecards.orgpromega.com

This heterotetrameric complex is responsible for synthesizing the C50 isoprenoid side chain of CoQ10. mdpi.com The PDSS1 and PDSS2 proteins assemble to form the functional enzyme that catalyzes the elongation of the prenyl side-chain of coenzyme Q. nih.govwikipedia.orggenecards.orgpromega.com While PDSS1 is thought to be peripherally associated with the inner mitochondrial membrane, a definitive transit peptide has not been identified. wikipedia.orgpromega.com

Homologs and orthologs of the subunits of decaprenyl diphosphate synthase have been identified in a wide range of organisms, highlighting the conserved nature of the CoQ biosynthetic pathway. In mice, the corresponding genes are Pdss1 and Pdss2. mdpi.com The fruit fly, Drosophila melanogaster, possesses an orthologue of human PDSS1 called qless (cg31005). mdpi.com

In some fungi, such as Bulleromyces albus, Saitoella complicata, and Rhodotorula minuta, a single gene, dps1, encodes the decaprenyl diphosphate synthase. researchgate.netnih.gov These fungal enzymes are functional as homodimers and can produce CoQ10 when expressed in Escherichia coli. nih.gov

In contrast, many Gram-negative bacteria possess heteromeric polyprenyl diphosphate synthases, while those in Gram-positive bacteria are often homomeric. researchgate.net For example, Mycobacterium tuberculosis has a decaprenyl diphosphate synthase (MtDPPS or Rv2361c) that functions as a homodimer. nih.govnih.gov The table below summarizes some of the known homologs and orthologs.

| Organism | Subunit/Gene | Quaternary Structure |

| Homo sapiens (Human) | PDSS1, PDSS2 | Heterotetramer |

| Mus musculus (Mouse) | Pdss1, Pdss2 | Heterotetramer |

| Drosophila melanogaster (Fruit Fly) | qless (PDSS1 ortholog) | Not specified |

| Saitoella complicata (Fungus) | dps1 | Homodimer |

| Rhodotorula minuta (Fungus) | dps1 | Homodimer |

| Bulleromyces albus (Fungus) | dps1 | Homodimer |

| Mycobacterium tuberculosis | Rv2361c (MtDPPS) | Homodimer |

Catalytic Mechanism and Reaction Kinetics

The catalytic activity of this compound synthase involves a series of condensation reactions to elongate the isoprenoid chain. This process is dependent on specific cofactors and involves intricate substrate binding and product release steps within the enzyme's active site.

Like other prenyltransferases, this compound synthase has an absolute requirement for a divalent cation for its catalytic activity. nih.gov Magnesium (Mg2+) is the most effective cation for this purpose. ebi.ac.uk The Mg2+ ion plays a crucial role in the binding of the diphosphate moieties of the substrates and in stabilizing the carbocation intermediate formed during the condensation reaction. nih.govnih.gov

The active site of decaprenyl diphosphate synthase contains distinct binding sites for its substrates. In the homodimeric Mycobacterium tuberculosis enzyme (MtDPPS), the starting allylic substrate, ω,E,Z-farnesyl diphosphate (EZ-FPP), binds to the S1 site, while the elongating substrate, isopentenyl diphosphate (IPP), binds to the S2 site. nih.govnih.gov

Structural studies of MtDPPS in complex with substrate analogs have provided insights into the catalytic mechanism. nih.govnih.gov The binding of these analogs reveals the magnesium-coordinated geometry essential for catalysis. nih.govnih.gov The reaction proceeds through a series of condensation steps, where the growing polyprenyl chain is thought to translocate from the S2 site to the S1 site after each IPP addition, allowing a new IPP molecule to bind to the S2 site for the next elongation step. nih.gov The enzyme from M. tuberculosis shows the highest catalytic efficiency with ω,E,Z-farnesyl diphosphate as the allylic acceptor, suggesting this is its natural substrate in vivo. nih.gov

The table below shows the Michaelis constant (Km) values for various allylic substrates and IPP for the Mycobacterium tuberculosis decaprenyl diphosphate synthase.

| Substrate | Km (µM) |

| Geranyl diphosphate | 490 |

| Neryl diphosphate | 29 |

| ω,E,E-Farnesyl diphosphate | 84 |

| ω,E,Z-Farnesyl diphosphate | 290 |

| ω,E,E,E-Geranylgeranyl diphosphate | 40 |

| Isopentenyl diphosphate | 89 |

Kinetic Parameters (e.g., Km, kcat) for Allylic and Isopentenyl Diphosphate Substrates

The catalytic efficiency and substrate affinity of this compound synthase (DDS) have been characterized through the determination of its kinetic parameters. These parameters, the Michaelis constant (Km) and the catalytic constant (kcat), provide insight into the enzyme's interaction with its substrates, primarily an allylic diphosphate primer and isopentenyl diphosphate (IPP).

Research on the DDS from Rhodobacter sphaeroides (Rsdds) has provided specific kinetic data. This enzyme catalyzes the addition of IPP to several allylic diphosphate substrates, including dimethylallyl diphosphate (DMAPP), geranyl diphosphate (GPP), and farnesyl diphosphate (FPP) nih.gov. FPP has been identified as the most appropriate substrate for this particular enzyme nih.gov. The kinetic parameters for Rsdds using FPP as the allylic substrate have been determined and are presented in the table below nih.gov.

| Parameter | Value | Unit |

|---|---|---|

| Vmax | 264.6 | pmol/min |

| Km (for FPP) | 13.1 | µM |

| kcat | 8.8 | min-1 |

| kcat/Km | 0.67 | µM-1min-1 |

These values indicate the enzyme's affinity for FPP and its turnover rate in the synthesis of the decaprenyl diphosphate chain. The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), while kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Structural Biology of DDS

Conserved Domains and Motifs (e.g., DDxxD)

This compound synthase belongs to the family of trans-prenyltransferases. A hallmark of these enzymes is the presence of highly conserved amino acid sequences that are crucial for substrate binding and catalysis. Among the most significant of these are two aspartate-rich motifs, often referred to as Motif I and Motif II, which typically feature the sequence DDxxD (where 'x' can be any amino acid).

These DDxxD motifs are fundamental to the enzyme's function. They are critically involved in the binding of the diphosphate moiety of the allylic and isopentenyl diphosphate substrates. Furthermore, these aspartate residues coordinate with a divalent metal ion, typically magnesium (Mg2+), which is an essential cofactor for the catalytic reaction. The metal ion helps to stabilize the negative charges on the diphosphate group, facilitating the departure of the diphosphate and the subsequent formation of a carbocation on the allylic substrate, which is a key step in the chain elongation reaction.

X-ray Crystallography and Cryo-EM Studies of Enzyme Conformation

As of early 2024, a high-resolution three-dimensional structure of this compound synthase determined by X-ray crystallography or cryogenic electron microscopy (cryo-EM) has not been deposited in public databases. Structural information for trans-prenyltransferases is often inferred from studies of related enzymes with different product specificities, such as farnesyl diphosphate synthase (FPPS). While these structures provide a general model for the characteristic "isoprenoid synthase fold," which consists of a bundle of alpha-helices, specific conformational details of DDS, particularly those governing its long-chain product specificity, await elucidation through direct structural studies. The structure for the mechanistically and structurally distinct cis-prenyltransferase, undecaprenyl diphosphate synthase, has been determined and reveals a different protein fold nih.gov.

Enzyme Engineering and Mutational Analysis for Altered Specificity

Enzyme engineering and mutational analysis are powerful tools to investigate the structure-function relationships of enzymes like DDS and to potentially alter their catalytic properties, such as product chain length. By introducing specific amino acid substitutions through site-directed mutagenesis, researchers can probe the roles of individual residues in substrate binding, catalysis, and determination of the final polyprenyl chain length.

Studies on the human decaprenyl diphosphate synthase complex, which is composed of subunits PDSS1 and PDSS2, have highlighted the importance of specific residues for enzyme function. Mutations in the genes encoding these subunits can lead to severe human diseases associated with coenzyme Q10 deficiency. For example, a specific missense mutation in the PDSS1 gene, resulting in the substitution of a highly conserved aspartic acid with a glutamic acid (D308E), has been identified in patients nih.gov. This single amino acid change has been shown to be deleterious, leading to a deficiency in the enzyme's activity and a subsequent defect in the biosynthesis of ubiquinone nih.govscispace.com. This finding underscores the critical role of specific conserved residues, likely within or near the active site, for the structural integrity and catalytic function of the enzyme. Such studies provide a foundation for understanding how the enzyme's specificity is controlled and how it might be engineered for novel applications.

Biological and Metabolic Functions of All Trans Decaprenyl Diphosphate

Precursor in Ubiquinone (Coenzyme Q) Biosynthesis

All-trans-decaprenyl diphosphate (B83284) is the precursor for the polyisoprenoid side chain of ubiquinone, also known as coenzyme Q (CoQ). tandfonline.com The length of this side chain varies among species, and in humans and some microorganisms, it is composed of ten isoprene (B109036) units, leading to the formation of Coenzyme Q10 (CoQ10). tandfonline.comfrontiersin.org The enzyme responsible for synthesizing this all-trans-polyprenyl pyrophosphate is all-trans-decaprenyl-diphosphate synthase. wikipedia.org

In both mammals and various microorganisms, the biosynthesis of CoQ10 involves the condensation of a 4-hydroxybenzoate (B8730719) (4HB) head group with the decaprenyl side chain derived from all-trans-decaprenyl diphosphate. frontiersin.orgfrontiersin.org This key step is catalyzed by the enzyme 4-hydroxybenzoate polyprenyl diphosphate transferase. frontiersin.org In humans, the decaprenyl diphosphate synthase is a heteromeric enzyme complex composed of PDSS1 and PDSS2 subunits. tandfonline.com Defects in the gene encoding these subunits can lead to Coenzyme Q10 deficiency.

In microorganisms like Escherichia coli, which typically produces CoQ8, metabolic engineering has been employed to produce CoQ10. This is achieved by introducing a heterologous decaprenyl diphosphate synthase gene, which provides the necessary C50 isoprenoid side chain. nih.gov For instance, the ddsA gene from Agrobacterium tumefaciens has been successfully used to produce CoQ10 in recombinant E. coli strains. nih.gov

Table 1: Key Enzymes in the Initial Stages of CoQ10 Biosynthesis

| Enzyme | Function | Organism(s) |

| Decaprenyl diphosphate synthase (Dps1/Dlp1 or PDSS1/PDSS2) | Synthesizes the this compound side chain. tandfonline.comcore.ac.uk | Schizosaccharomyces pombe, Humans |

| 4-hydroxybenzoate polyprenyl diphosphate transferase (COQ2/Ppt1) | Condenses the decaprenyl side chain with 4-hydroxybenzoate. tandfonline.comfrontiersin.org | Eukaryotes |

| UbiA | A 4-hydroxybenzoate octaprenyltransferase in E. coli that can also utilize decaprenyl diphosphate. frontiersin.orgnih.gov | Escherichia coli |

This compound is not directly integrated into the electron transport chain. Instead, its product, Coenzyme Q10, is an essential component of this chain. nih.govwikipedia.org CoQ10 functions as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III in the mitochondrial inner membrane. wikipedia.orgyoutube.com This electron transfer is a critical part of oxidative phosphorylation, the process that generates the majority of cellular ATP. wikipedia.org The redox cycling of the benzoquinone head of CoQ10 allows it to accept and donate electrons, a property that is fundamental to its role in cellular respiration. tandfonline.com

Role in Menaquinone (Vitamin K2) Biosynthesis

In addition to its role in ubiquinone synthesis, this compound can also serve as a precursor for the side chain of menaquinone, or vitamin K2. nih.govresearchgate.net The biosynthesis of menaquinone involves the attachment of a polyprenyl side chain to a naphthoquinone head group, specifically 1,4-dihydroxy-2-naphthoate (DHNA). nih.govrhea-db.org The length of the isoprenoid side chain can vary, and in some bacteria, a decaprenyl group is utilized, leading to the formation of menaquinone-10 (MK-10). The enzyme responsible for this prenylation reaction is 1,4-dihydroxy-2-naphthoate polyprenyltransferase, encoded by the menA gene in E. coli. nih.govrhea-db.org

Function as a Lipid Carrier in Bacterial Cell Wall Synthesis

In many bacteria, particularly in the Actinomycetes, which includes the genus Mycobacterium, decaprenyl phosphate (B84403) (C50-P) serves as a crucial lipid carrier for the transport of sugar precursors across the cytoplasmic membrane for the synthesis of cell wall components. nih.govnih.govoup.com Decaprenyl phosphate is formed from this compound. While many bacteria utilize the C55 lipid carrier undecaprenyl phosphate, mycobacteria predominantly use the C50 decaprenyl phosphate. oup.comoup.com

Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity. nih.gov Its synthesis involves the assembly of precursor units on a lipid carrier, which then transports these units across the cell membrane to the site of polymerization. nih.govnih.gov In mycobacteria, decaprenyl phosphate acts as this lipid carrier, accepting the initial N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc)-peptide precursors for the synthesis of the peptidoglycan layer. nih.gov

Decaprenyl phosphate plays a central role in the biosynthesis of the complex cell wall of Mycobacterium tuberculosis. nih.govnih.gov It is essential for the synthesis of lipoarabinomannan (LAM) and the mycolyl-arabinogalactan-peptidoglycan complex. nih.govnih.gov Decaprenyl phosphate acts as the carrier for arabinofuranose residues, in the form of decaprenyl-phospho-arabinose (DPA), which are then transferred to the growing arabinan (B1173331) domains of both lipoarabinomannan and arabinogalactan. nih.govoup.comnih.gov The synthesis of DPA from 5-phosphoribosyl-pyrophosphate and decaprenyl phosphate is a critical step in this process. oup.comwikipedia.org

Table 2: Role of Decaprenyl Phosphate in Mycobacterial Cell Wall Synthesis

| Cell Wall Component | Function of Decaprenyl Phosphate | Key Intermediate(s) |

| Peptidoglycan | Lipid carrier for precursor transport. nih.gov | Decaprenyl-PP-MurNAc-GlcNAc-peptide |

| Arabinogalactan | Carrier of arabinofuranose residues for the arabinan domain. nih.govoup.com | Decaprenyl-phospho-arabinose (DPA) |

| Lipoarabinomannan (LAM) | Carrier of arabinofuranose residues for the arabinan domain. nih.govoup.com | Decaprenyl-phospho-arabinose (DPA) |

Contributions to Other Polyisoprenoid and Terpenoid Pathways

While this compound is firmly established as the C50 precursor for the side chains of ubiquinone-10 and menaquinone-10, its role extends to other specialized metabolic pathways, particularly in bacteria. In these organisms, it serves as a crucial building block for essential cell wall components and unique C50 carotenoids, demonstrating its significance beyond primary respiratory quinone biosynthesis.

A Precursor in Mycobacterial Cell Wall Synthesis

In mycobacteria, including the pathogen Mycobacterium tuberculosis, decaprenyl diphosphate is a vital precursor for the synthesis of decaprenyl phosphate. This molecule is central to the biosynthesis of the mycobacterial cell wall's mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan nih.gov. The synthesis of decaprenyl diphosphate in these organisms is catalyzed by a Z-prenyl diphosphate synthase, which sequentially condenses isopentenyl diphosphate with an allylic diphosphate starter unit nih.gov. This pathway underscores the essential structural role of C50 isoprenoids in the integrity of the bacterial cell envelope.

Role in the Biosynthesis of C50 Carotenoids

Certain bacteria, such as Corynebacterium glutamicum, naturally produce C50 carotenoids like decaprenoxanthin. These long-chain carotenoids are responsible for the characteristic yellow pigmentation of the organism nih.gov. The biosynthesis of these C50 carotenoids originates from the fundamental C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) nih.gov. The elongation to the C50 backbone, this compound, is a critical step before cyclization and modification reactions yield the final decaprenoxanthin molecule. This highlights a specialized branch of the terpenoid pathway where this compound is the key linear precursor for a distinct class of pigments.

The table below summarizes the key enzymes and resulting products in these alternative pathways.

| Precursor | Enzyme | Organism Example | Final Product/Biological Role |

| This compound | Decaprenyl-phosphate phosphoribosyltransferase | Mycobacterium tuberculosis | Decaprenyl phosphate, essential for cell wall biosynthesis nih.govexpasy.org |

| This compound | Lycopene elongase, CrtE2 | Corynebacterium glutamicum | Decaprenoxanthin (a C50 carotenoid) nih.gov |

While the general terpenoid biosynthetic pathway generates immense diversity from shorter prenyl diphosphate precursors like farnesyl diphosphate (FPP; C15) and geranylgeranyl diphosphate (GGPP; C20), the direct involvement of this compound as a substrate for the vast family of terpene synthases that produce cyclic terpenoids is not well-documented nih.govfrontiersin.org. The primary role of this C50 isoprenoid appears to be more specialized, contributing to linear polyisoprenoid derivatives with crucial functions in specific organisms rather than serving as a general precursor for a wide array of cyclic terpenoid structures.

Genetic and Molecular Regulation of All Trans Decaprenyl Diphosphate Metabolism

Regulation of DDS Gene Expression

Epigenetic modifications play a significant role. In certain cancers, such as gastric cancer, the expression of PDSS2 is regulated by the hypermethylation of its promoter region. nih.gov This epigenetic silencing leads to decreased protein levels and has been associated with a poorer prognosis, highlighting its role as a putative tumor suppressor. atlasgeneticsoncology.orgnih.gov

Furthermore, the expression of PDSS2 is frequently downregulated in various malignancies, including non-small cell lung cancer, hepatocellular carcinoma, and melanoma, which correlates with tumor progression. atlasgeneticsoncology.orgnih.gov

Table 1: Documented Regulatory Factors of PDSS2 Gene Expression

| Regulatory Factor | Type of Regulation | Observed Effect on PDSS2 | Associated Conditions |

| Sp1 Transcription Factor | Transcriptional | Direct regulation of transcription | Lung Cancer |

| Promoter Methylation | Epigenetic | Repression/Silencing of gene expression | Gastric Cancer |

This table summarizes key factors identified in the regulation of the PDSS2 gene, a crucial component of decaprenyl diphosphate (B83284) synthase.

Transcriptional and Translational Control Mechanisms

The production of functional decaprenyl diphosphate synthase is meticulously controlled at both the transcriptional and translational levels, ensuring a responsive synthesis of all-trans-decaprenyl diphosphate.

Transcriptional Control: A key mechanism of transcriptional control is mediated by the Specificity Protein 1 (Sp1) transcription factor. nih.gov Research has identified the promoter region of the PDSS2 gene and demonstrated that Sp1 can directly regulate its transcription. An inverse correlation has been observed between the expression of Sp1 and PDSS2 in lung cancer, where high Sp1 expression and low PDSS2 expression are linked to a poor prognosis. nih.gov

Translational Control: At the translational level, regulation is achieved through the generation of multiple splice variants from the PDSS2 gene. At least four distinct protein-coding transcripts have been identified. atlasgeneticsoncology.org These variants differ in length, potentially leading to proteins with different functions or stability. The primary transcript is a 3568 bp mRNA that produces a 399-amino acid protein, while other splice variants are significantly shorter. atlasgeneticsoncology.org Additionally, Northern blot analysis has revealed two major transcript sizes of 3.5 kb and 1.2 kb, with their expression levels varying across different tissues, suggesting tissue-specific translational control. atlasgeneticsoncology.org

Table 2: Characterized Splice Variants of the Human PDSS2 Gene

| Transcript Variant | mRNA Length (bp) | Protein Length (amino acids) |

| PDSS2-001 | 3540 | 399 |

| PDSS2-002 | 1338 | 297 |

| PDSS2-003 | 1236 | 240 |

| PDSS2-004 | 241 | 80 |

Data sourced from research on PDSS2 gene transcription. atlasgeneticsoncology.org This table illustrates the different protein isoforms that can arise from a single gene, representing a key mechanism of translational control.

Interplay with Upstream and Downstream Metabolic Fluxes

The synthesis of this compound is strategically positioned within the broader mevalonate (B85504) and CoQ10 biosynthesis pathways, making its regulation highly interactive with both upstream substrate availability and downstream product requirements.

Upstream Flux: The catalytic activity of decaprenyl diphosphate synthase is directly dependent on the supply of its two substrates: farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP). uniprot.org The enzyme catalyzes the sequential condensation of seven IPP molecules onto one FPP molecule. uniprot.org Therefore, the metabolic flux through the upstream mevalonate pathway, which generates both IPP and its isomer dimethylallyl diphosphate (a precursor to FPP), is a critical determinant of the rate of this compound production. Studies involving the co-expression of decaprenyl diphosphate synthase and enzymes that increase the IPP pool, such as 1-deoxy-D-xylulose 5-phosphate synthase in recombinant systems, have shown a significant increase in CoQ10 production. jmb.or.krresearchgate.net This demonstrates that the flux is sensitive to the availability of the IPP precursor.

Feedback Inhibition and Allosteric Regulation

The regulation of enzymatic activity through feedback inhibition and allosteric mechanisms is a hallmark of metabolic pathways, allowing for rapid adaptation to changing cellular conditions. While direct feedback inhibition of decaprenyl diphosphate synthase by its ultimate downstream product, CoQ10, is not well-documented, the broader CoQ10 biosynthesis pathway is known to be regulated by complex post-translational mechanisms.

Comparative Biochemistry and Evolutionary Perspectives

Diversity of DDS Enzymes Across Prokaryotes and Eukaryotes

The enzymes responsible for synthesizing decaprenyl diphosphate (B83284), known as decaprenyl diphosphate synthases (DDS), exhibit significant diversity across the domains of life. This diversity is evident in their subunit composition, catalytic mechanisms, and the ultimate metabolic role of their product.

In prokaryotes, DDS enzymes are typically homodimers, meaning they are composed of two identical protein subunits. nih.gov A well-studied example is the undecaprenyl diphosphate synthase (UPPS) from Escherichia coli, which serves as a model for bacterial cis-prenyltransferases. nih.govnih.gov These enzymes catalyze the formation of polyprenyl phosphates that act as lipid carriers for cell wall components, such as peptidoglycan. nih.govebi.ac.uk For instance, in Rhodobacter sphaeroides, a single gene (Rsdds) encodes the enzyme responsible for producing the C50 decaprenyl diphosphate precursor for Coenzyme Q10 (CoQ10). nih.gov

In contrast, eukaryotic DDS enzymes are generally heteromeric, composed of different subunits that are all essential for catalytic activity. nih.govpnas.org In humans and mice, the DDS that synthesizes the C50 precursor for CoQ10 is a heterotetramer, consisting of two subunits each of PDSS1 and PDSS2. atlasgeneticsoncology.orguniprot.org While PDSS1 is the catalytic subunit, PDSS2 is indispensable for enzyme stability and function. atlasgeneticsoncology.org Similarly, many fungal cis-prenyltransferases are also heteromeric complexes. nih.gov This structural complexity in eukaryotes reflects a different evolutionary path and regulatory control compared to their prokaryotic counterparts. The primary function of the resulting decaprenyl phosphate (B84403) in eukaryotes is to serve as the side chain for ubiquinone (Coenzyme Q10), a critical component of the mitochondrial respiratory chain. atlasgeneticsoncology.orgresearchgate.net

| Characteristic | Prokaryotes (e.g., E. coli, R. sphaeroides) | Eukaryotes (e.g., Humans, Fungi) |

|---|---|---|

| Enzyme Structure | Typically homodimeric (composed of identical subunits). nih.gov | Typically heteromeric (composed of different subunits, e.g., PDSS1/PDSS2 in humans). nih.govpnas.orgatlasgeneticsoncology.org |

| Genetic Basis | Often a single gene encodes the functional enzyme. nih.gov | Multiple genes encode the different subunits of the enzyme complex. atlasgeneticsoncology.orggenecards.org |

| Primary Function of Product | Lipid carrier for cell wall biosynthesis (e.g., peptidoglycan, arabinogalactan). nih.govebi.ac.uk Also for Coenzyme Q synthesis. nih.gov | Precursor for the isoprene (B109036) side chain of Coenzyme Q10 (Ubiquinone). atlasgeneticsoncology.orgresearchgate.net |

| Example Organism/Enzyme | Micrococcus luteus Undecaprenyl Diphosphate Synthase (UPPS). nih.govRhodobacter sphaeroides DDS. nih.gov | Human decaprenyl diphosphate synthase (PDSS1/PDSS2 complex). atlasgeneticsoncology.org |

Evolutionary Relationships Among Prenyltransferases

Prenyltransferases are a broad class of enzymes that catalyze the transfer of prenyl groups to acceptor molecules. wikipedia.org They are fundamentally divided into two structurally and evolutionarily distinct classes: cis (or Z) and trans (or E), based on the stereochemistry of the double bond formed during the condensation of isopentenyl diphosphate (IPP). wikipedia.orgnih.gov All-trans-decaprenyl diphosphate synthase is a member of the trans-prenyltransferase family.

Remarkably, trans- and cis-prenyltransferases are evolutionarily unrelated and share no significant sequence or structural similarities, suggesting they arose independently. wikipedia.org Trans-prenyltransferases, which include enzymes like farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase, share a common protein fold and conserved aspartate-rich motifs (DDxxD) that are crucial for catalysis. nih.gov

In contrast, cis-prenyltransferases, such as those that synthesize the polyprenol carriers for bacterial cell walls or the dolichols in eukaryotes, have a different structural architecture. nih.govebi.ac.uknih.gov The evolutionary history of prenyltransferases is marked by divergence and specialization. For example, within the UbiA superfamily of membrane-bound prenyltransferases, enzymes have evolved in parallel in different plant families to catalyze the prenylation of various aromatic compounds, demonstrating convergent evolution. scispace.compnas.org The diversity within these enzyme families, such as the PT-barrel superfamily found in fungi and bacteria, is thought to have arisen from the amplification of ancestral structural modules, leading to a wide array of specialized metabolic functions. scispace.comnih.gov This evolutionary plasticity has allowed organisms to generate a vast diversity of isoprenoid compounds tailored to specific physiological needs, from primary metabolites like quinones to complex secondary metabolites. scispace.com

Adaptation of Decaprenyl Diphosphate Synthesis in Pathogenic Microorganisms (e.g., Mycobacterium tuberculosis)

The synthesis of decaprenyl diphosphate is of paramount importance in certain pathogenic microorganisms, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis. In this bacterium, the C50 lipid, decaprenyl phosphate, is not primarily for quinone synthesis but is an essential carrier lipid for the biosynthesis of its uniquely complex cell wall. nih.govnih.govasm.org This wall, which includes the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan, is critical for the bacterium's survival, pathogenesis, and resistance to antibiotics. nih.goviastate.eduresearchgate.net

The biosynthetic pathway for decaprenyl diphosphate in M. tuberculosis is distinct from that in other bacteria and eukaryotes. It involves the sequential action of two key enzymes encoded by the open reading frames Rv1086 and Rv2361c. nih.govasm.org

Rv1086 (ω,E,Z-farnesyl diphosphate synthase): This enzyme first synthesizes ω,E,Z-farnesyl diphosphate (Z,E-FPP) from (E)-geranyl diphosphate (GPP) and one molecule of IPP. iastate.edu

Rv2361c (Z-prenyl diphosphate synthase): This enzyme then takes Z,E-FPP as its preferred substrate and catalyzes the addition of seven more IPP units to produce the final this compound. nih.govnih.govasm.org

This two-step process is unique, as Rv2361c is the first bacterial Z-prenyl diphosphate synthase identified that preferentially uses an allylic substrate with a Z-configured α-isoprene unit. nih.govnih.govasm.org The absolute requirement of this pathway for constructing the mycobacterial cell wall makes these enzymes highly attractive targets for the development of new anti-tuberculosis drugs. While genetic studies have shown that knockouts of these enzymes are not lethal, indicating some metabolic flexibility, their central role in producing the essential decaprenyl phosphate carrier underscores their importance for the pathogen's viability. iastate.edu

| Enzyme (Gene) | Function | Substrate(s) | Product | Significance in M. tuberculosis |

|---|---|---|---|---|

| Rv0989c | (E)-Geranyl Diphosphate Synthase iastate.edu | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | (E)-Geranyl Diphosphate (GPP) | Provides the initial GPP required for the pathway. iastate.edu |

| Rv1086 | ω,E,Z-Farnesyl Diphosphate Synthase nih.goviastate.edu | (E)-Geranyl Diphosphate (GPP), IPP | ω,E,Z-Farnesyl Diphosphate (Z,E-FPP) | Creates the specific Z,E-FPP starter unit for the final elongation step. nih.gov |

| Rv2361c | Decaprenyl Diphosphate Synthase nih.govnih.govasm.org | ω,E,Z-Farnesyl Diphosphate (Z,E-FPP), 7x IPP | Decaprenyl Diphosphate | Catalyzes the main elongation to the final C50 product, which is essential for cell wall synthesis. nih.govasm.org |

Advanced Research Methodologies in All Trans Decaprenyl Diphosphate Studies

Recombinant Protein Expression and Purification for Enzymatic Characterization

A cornerstone of studying any enzyme is the ability to produce it in large quantities and in a pure form. Recombinant protein technology is the principal method used to achieve this for decaprenyl diphosphate (B83284) synthases. youtube.com The general process involves cloning the gene encoding the synthase into an expression vector, which is then introduced into a host organism, most commonly the bacterium Escherichia coli. youtube.comgenscript.com This host then manufactures the protein, which can be subsequently purified and characterized. youtube.com

Expression Systems and Hosts:

Escherichia coli : This is the most widely used host due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and strains. genscript.com For example, the decaprenyl diphosphate synthase (Dps) from Mycobacterium tuberculosis (encoded by the gene Rv2361c) and Rhodobacter sphaeroides (Rsdds) were successfully expressed in E. coli for purification and characterization. nih.govnih.gov Similarly, dps1 genes from fungi like Bulleromyces albus, Saitoella complicata, and Rhodotorula minuta have been expressed in E. coli to confirm their function. nih.gov

Yeast (Saccharomyces cerevisiae, Schizosaccharomyces pombe) : Eukaryotic hosts like yeast are used when post-translational modifications are necessary, although this is less common for bacterial synthases.

Purification Techniques: Affinity chromatography is the most powerful and common purification strategy. unc.edu This involves engineering a small peptide sequence, or "tag," onto the recombinant protein. This tag has a high affinity for a specific ligand bound to a chromatography resin.

Histidine-tag (His-tag) : A common approach involves adding a string of six or more histidine residues to the protein. youtube.com The His-tagged protein can then be purified from the cell lysate using immobilized metal affinity chromatography (IMAC), where the resin is charged with nickel (Ni²⁺) or cobalt (Co²⁺) ions that bind tightly to the histidine tag. youtube.comnih.gov The bound protein is later eluted using a high concentration of imidazole, which competes with the His-tag for binding to the metal ions. youtube.com This method was used to purify the decaprenyl diphosphate synthase from M. tuberculosis to near homogeneity. nih.govnih.gov

Enzymatic Characterization: Once purified, the enzyme's activity and substrate specificity are determined. These assays typically measure the incorporation of a substrate, like isopentenyl diphosphate (IPP), into a growing polyprenyl chain.

Kinetic Analysis : Researchers determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). For instance, the purified Rsdds enzyme from Rhodobacter sphaeroides was characterized using various allylic diphosphate substrates. nih.gov The enzyme showed the highest affinity for farnesyl diphosphate (FPP), with a Kₘ value of 13.1 µM. nih.gov The enzyme from M. tuberculosis was tested with a range of substrates, including geranyl diphosphate (GPP), neryl diphosphate (NPP), and different isomers of FPP, demonstrating its highest catalytic efficiency with ω,E,Z-farnesyl diphosphate. nih.gov

Table 1: Kinetic Parameters of Recombinant Decaprenyl Diphosphate Synthases

| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min) | Reference |

|---|---|---|---|---|

| Rhodobacter sphaeroides | Farnesyl diphosphate (FPP) | 13.1 | 264.6 | nih.gov |

| Mycobacterium tuberculosis | Isopentenyl diphosphate (IPP) | 89 | N/A | nih.gov |

| Mycobacterium tuberculosis | Neryl diphosphate (NPP) | 29 | N/A | nih.gov |

| Mycobacterium tuberculosis | ω,E,Z-Farnesyl diphosphate | 290 | N/A | nih.gov |

| Mycobacterium tuberculosis | ω,E,E,E-Geranylgeranyl diphosphate | 40 | N/A | nih.gov |

N/A: Data not available in the cited source.

Isotopic Labeling and Metabolic Tracing Techniques

Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways, providing definitive evidence for precursor-product relationships and pathway routes. mdpi.comisotopetracercourse.com In the context of all-trans-decaprenyl diphosphate, this involves supplying cells with a precursor molecule containing a heavy isotope (e.g., ¹³C or ¹⁴C) and then detecting the label in the final product. nih.gov

Methodology:

Tracer Introduction : Cells are cultured in a medium containing an isotopically labeled substrate. Common tracers for isoprenoid biosynthesis include ¹³C-labeled glucose or acetate. researchgate.net For in vitro enzymatic assays, radiolabeled [1-¹⁴C]isopentenyl diphosphate ([¹⁴C]IPP) is often used. nih.gov

Metabolite Extraction and Analysis : After a period of growth or reaction, the this compound (or its derivatives like ubiquinone) is extracted from the cells.

Detection : The presence and position of the isotope are detected using techniques like:

Mass Spectrometry (MS) : MS can determine the mass of the molecule, revealing the number of heavy isotopes incorporated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C-NMR can identify the exact position of ¹³C atoms within the molecular structure, providing detailed insight into the biosynthetic assembly. researchgate.netresearchgate.net

Scintillation Counting/Autoradiography : For radioactive tracers like ¹⁴C, these methods are used to quantify the amount of labeled product formed. nih.gov

Research Findings:

In studies of M. tuberculosis, the enzymatic product of the Rv2361c protein was confirmed by incubating the purified enzyme with various allylic substrates and [1-¹⁴C]IPP. The radiolabeled products were then analyzed by thin-layer chromatography (TLC), confirming the synthesis of decaprenyl diphosphate. nih.gov

Isotope tracing experiments have been fundamental in elucidating the two major pathways for the biosynthesis of IPP and its isomer dimethylallyl diphosphate (DMAPP), the universal building blocks of isoprenoids. Feeding experiments with ¹³C-glucose can distinguish whether the mevalonate (B85504) (MVA) pathway or the non-mevalonate/methylerythritol phosphate (B84403) (MEP) pathway is utilized by an organism to produce the isoprene (B109036) units that form this compound. researchgate.net

Genetic Manipulation and Gene Knockout Studies (e.g., in E. coli and Yeast Models)

Manipulating the genes involved in a metabolic pathway is a direct way to establish their function. By deleting (knocking out) a gene, researchers can observe the resulting biochemical and physiological effects on the organism. E. coli and yeast are common model organisms for these studies due to their well-developed genetic toolkits. nih.govhorizondiscovery.com

Methodology:

Gene Knockout : A specific gene, such as the one encoding decaprenyl diphosphate synthase (dps), is deleted or replaced with a selectable marker (e.g., an antibiotic resistance gene) through homologous recombination. horizondiscovery.com

Functional Complementation : To confirm that the observed phenotype is due to the specific gene deletion, the wild-type gene is reintroduced into the knockout strain on a plasmid. If this "complementation" restores the original phenotype, it confirms the gene's function.

Research Findings:

Yeast Studies : In the fission yeast Schizosaccharomyces pombe, a dps-deficient strain was created. nih.gov This knockout mutant was unable to produce ubiquinone-10 and could not grow on certain media, indicating that the dps gene is essential for ubiquinone biosynthesis. The mutant also showed increased sensitivity to oxidative stress, suggesting a role for ubiquinone as an antioxidant in the cell. nih.gov

E. coli Studies : While E. coli naturally produces ubiquinone-8, its genetic background can be used to study synthases from other organisms. In one study, an E. coli mutant lacking its native octaprenyl diphosphate synthase (ispB) was used as a host. Introducing the dps1 genes from the fungi Saitoella complicata and Rhodotorula minuta into this mutant restored ubiquinone synthesis, in this case producing CoQ10, thereby confirming the function of the fungal genes. nih.gov This demonstrates the utility of E. coli as a heterologous system for functional analysis.

High-Throughput Screening for Enzyme Modulators

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of small molecules to identify those that can inhibit or activate a specific enzyme. nih.gov Such modulators are valuable as chemical probes to study enzyme function and can serve as starting points for drug discovery.

Assay Development for Decaprenyl Diphosphate Synthase: While specific HTS campaigns for decaprenyl diphosphate synthase are not widely published, assays can be designed based on the enzyme's reaction. The synthase consumes one molecule of an allylic diphosphate (like FPP) and multiple molecules of IPP, producing a long-chain polyprenyl diphosphate and an equivalent number of diphosphate (PPi) molecules. wikipedia.org

An HTS assay could be based on detecting the consumption of substrates or the formation of products. A common strategy for enzymes that produce PPi or adenosine (B11128) diphosphate (ADP) is to use a coupled-enzyme assay that generates a detectable signal (e.g., fluorescence or luminescence).

Example HTS Assay Principle (Transcreener Assay): A highly sensitive method like the Transcreener® ADP²/PPi fluorescence polarization assay could be adapted. nih.gov

The decaprenyl diphosphate synthase reaction is performed in the wells of a microtiter plate containing a compound from a chemical library.

After the reaction, a "detection mix" is added. This mix contains an antibody that specifically binds to the PPi product, coupled to a fluorescent tracer.

When the antibody binds the PPi produced by the enzyme, the fluorescent tracer is displaced.

This displacement leads to a decrease in fluorescence polarization, a signal that can be read by a plate reader.

Compounds that inhibit the enzyme will result in low PPi production and thus a high fluorescence polarization signal, identifying them as "hits." nih.gov

This HTS platform would involve a primary screen to identify all potential inhibitors, followed by counter-screens to eliminate false positives (e.g., compounds that interfere with the detection system) and selectivity screens to ensure the hits are specific to the target enzyme. nih.gov

Challenges and Future Research Directions

Elucidating Uncharacterized Biosynthetic Steps and Enzymes

While the core pathway for the synthesis of decaprenyl phosphate (B84403) in mycobacteria has been outlined, several steps and the enzymes catalyzing them are yet to be fully characterized. The synthesis of decaprenyl-phospho-arabinofuranose (DPA), the donor of arabinofuranosyl residues for the mycobacterial cell wall, involves a series of reactions starting from 5-phosphoribosyl-1-pyrophosphate (pRpp). nih.gov It is hypothesized that pRpp is first converted to decaprenylphosphoryl-β-d-5-phosphoribose (DPPR), which is then dephosphorylated to decaprenylphosphoryl-β-d-ribose (DPR). nih.gov Subsequently, DPR is oxidized to decaprenylphosphoryl-2-keto-β-d-erythro-pentofuranose (DPX), which is then reduced to DPA. nih.gov

However, the complete sequence of these events and the definitive identification of all enzymes involved remain an active area of research. For instance, the translocation of DPA to the periplasm for its utilization in arabinan (B1173331) synthesis is mediated by an unknown mechanism. researchgate.net Furthermore, while the open reading frame Rv2361c in M. tuberculosis H37Rv has been identified to encode a decaprenyl diphosphate (B83284) synthase, the intricate details of its function and interaction with other enzymes require further investigation. nih.govnih.gov In M. tuberculosis, it is suggested that ω,E,Z-farnesyl diphosphate synthase (Rv1086) and the decaprenyl diphosphate synthase (Rv2361c) act sequentially. nih.govnih.gov However, Rv1086 is not essential, suggesting that Rv2361c might be able to compensate for its absence, albeit less efficiently. asm.org A comprehensive understanding of these biosynthetic steps is paramount.

Comprehensive Regulatory Networks of All-trans-Decaprenyl Diphosphate Metabolism

The regulation of this compound metabolism is complex and not fully understood. The availability of polyprenyl phosphates, such as decaprenyl phosphate, can be a rate-limiting factor for cell wall biosynthesis in bacteria. nih.gov This suggests that the metabolic pathway is tightly regulated to meet the cellular demands for these essential molecules. In M. tuberculosis, several genes in the DPA pathway, including dprE1, dprE2, ubiA, prsA, rv2361c, tkt, and rpiB, have been confirmed to be essential for the bacterium's survival. researchgate.net This essentiality underscores the importance of understanding the regulatory networks that govern the expression and activity of these enzymes.

Future research needs to focus on identifying the specific transcription factors, signaling molecules, and environmental cues that modulate the flux through this pathway. Unraveling these comprehensive regulatory networks will not only provide fundamental insights into bacterial physiology but also reveal potential new targets for antimicrobial therapies. The development of conditional knock-down mutants has proven to be a valuable tool in assessing the vulnerability of enzymes in this pathway and can be further utilized for target-based whole-cell screening. researchgate.net

Development of Novel Therapeutic Strategies Targeting Decaprenyl Diphosphate Synthesis

The essentiality of the decaprenyl diphosphate synthesis pathway in pathogens like M. tuberculosis makes it an attractive target for the development of new drugs. researchgate.netnih.gov A significant focus has been on the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is a crucial component of the mycobacterial cell wall synthesis machinery and has no human homologue. nih.gov This selectivity makes DprE1 an excellent target for developing inhibitors with minimal side effects. nih.gov Several classes of DprE1 inhibitors have been discovered and are in various stages of development, showing promise against drug-resistant tuberculosis strains. nih.govacs.org

Future therapeutic strategies should aim to:

Discover and optimize novel inhibitors: Continued high-throughput screening and rational drug design are needed to identify new chemical scaffolds that can effectively inhibit decaprenyl diphosphate synthase and other enzymes in the pathway. Bisphosphonates, for example, have shown inhibitory activity against both decaprenyl diphosphate synthase and tuberculosinol (B1264662) synthase in M. tuberculosis, suggesting the potential for developing multi-targeting agents. researchgate.net

Address drug resistance: Understanding the mechanisms of resistance to current DprE1 inhibitors is crucial for the development of next-generation drugs that can overcome this challenge. nih.gov

Target other enzymes in the pathway: While DprE1 is a prime target, other essential enzymes in the pathway, such as phosphoribosyl-pyrophosphate synthetase (PrsA), represent largely untapped potential for drug discovery. researchgate.net

| Target Enzyme | Potential Inhibitor Class | Rationale for Targeting |

| Decaprenyl diphosphate synthase (DDS) | Bisphosphonates | Essential for cell wall biosynthesis. nih.govresearchgate.net |

| Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) | Various small molecules | Crucial for mycobacterial viability and absent in humans. nih.govacs.org |

| Phosphoribosyl-pyrophosphate synthetase (PrsA) | To be discovered | Essential for the DPA pathway and a potentially attractive new target. researchgate.net |

Advanced Structural and Mechanistic Insights into DDS Function

A deep understanding of the three-dimensional structure and catalytic mechanism of decaprenyl diphosphate synthase (DDS) is fundamental for the rational design of potent and specific inhibitors. Crystal structures of DDS from various organisms, including M. tuberculosis, have provided valuable insights into its active site architecture and substrate binding. nih.govresearchgate.net These studies have revealed a hydrophobic tunnel where the polyprenyl chain elongates. researchgate.net

Future research in this area should focus on:

High-resolution crystal structures: Obtaining crystal structures of DDS in complex with various substrates, intermediates, and inhibitors will provide a more dynamic picture of the catalytic cycle.

Advanced spectroscopic and computational studies: Techniques like time-resolved crystallography and molecular dynamics simulations can help to elucidate the transient states and conformational changes that occur during catalysis. nih.gov

Understanding product specificity: DDS enzymes can produce polyprenyl diphosphates of varying chain lengths. For instance, the DDS from Rhodobacter sphaeroides shows high specificity for the production of the precursor for Coenzyme Q10. nih.gov In contrast, the enzyme from M. tuberculosis can produce shorter chain length products, especially at higher substrate concentrations. nih.govasm.org Elucidating the structural basis for this product specificity will be crucial for protein engineering efforts aimed at producing specific polyprenols.

Insights from the study of other related enzymes, such as bifunctional isoprenyl diphosphate synthases, can also provide a comparative understanding of the mechanisms governing product formation. researchgate.netnih.gov

Q & A

Q. What are the key enzymatic pathways involved in the biosynthesis of all-trans-decaprenyl diphosphate, and how are they experimentally validated?

this compound is synthesized via the terpenoid backbone biosynthesis pathway , where decaprenyl-diphosphate synthase (EC 2.5.1.91) catalyzes the condensation of (2E,6E)-farnesyl diphosphate with seven isopentenyl diphosphate units . Experimental validation typically involves heterologous expression of synthase subunits (e.g., PDSS1 and DHDDS) in model organisms like E. coli, followed by enzyme activity assays using radiolabeled substrates or LC-MS to quantify product formation .

Q. How does this compound contribute to cofactor biosynthesis, and what methodologies identify its downstream metabolites?

This compound serves as a precursor for ubiquinone (Coenzyme Q) and other isoprenoid-derived cofactors. To track its metabolic fate, researchers use stable isotope labeling (e.g., -glucose) coupled with mass spectrometry to trace incorporation into downstream lipids. Pathway-specific knockouts in microbial systems (e.g., Saccharomyces cerevisiae) further validate its role in cofactor assembly .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in detecting diphosphate-containing compounds. Sample preparation often involves lipid extraction using chloroform/methanol, followed by ion-pair chromatography to resolve polar intermediates. Internal standards (e.g., -labeled analogs) ensure quantification accuracy .

Advanced Research Questions

Q. How do conflicting genomic data on this compound biosynthesis pathways in non-model organisms (e.g., Botryococcus braunii) inform evolutionary hypotheses?

In B. braunii, the terpenome includes this compound as an intermediate for hydrocarbon oil synthesis. Discrepancies arise from lineage-specific enzyme promiscuity (e.g., GGDPS vs. PDSS1 activity). Comparative genomics and phylogenomic analyses resolve these by identifying conserved catalytic domains and residue motifs across species .

Q. What experimental strategies address contradictions in gene expression data (e.g., upregulated biosynthesis pathways in chickens vs. suppressed activity in microbial systems)?

In Beijing-You chickens, RNA-seq revealed significant upregulation of this compound biosynthesis (), contrasting with microbial systems under stress. To reconcile this, researchers use knockdown/overexpression models to test tissue-specific regulatory mechanisms, coupled with metabolomics to assess flux changes .

Q. How can enzyme engineering improve the specificity of decaprenyl-diphosphate synthase for industrial-scale isoprenoid production?

Rational design focuses on modifying the hydrophobic substrate-binding pocket of decaprenyl-diphosphate synthase. Saturation mutagenesis at residues critical for chain-length determination (e.g., Phe in E. coli homologs) enables selective synthesis of C precursors. Activity screens using high-throughput fluorometric assays (e.g., pyrophosphate release) identify optimized variants .

Q. What statistical approaches are critical for interpreting differential expression of this compound-related pathways in multi-omics datasets?

False discovery rate (FDR)-corrected p-values (e.g., Benjamini-Hochberg) are essential for RNA-seq data (as in poultry studies: ). For metabolomics, multivariate analysis (PLS-DA) integrates pathway enrichment scores with fold-change thresholds to prioritize biologically relevant hits .

Methodological Guidelines

- Enzyme Assays: Use 50 mM Tris-HCl (pH 7.5), 10 mM MgCl, and 0.1% Triton X-100 for synthase activity measurements. Monitor reactions via HPLC with a C18 column .

- Gene Expression Studies: Normalize RNA-seq reads to housekeeping genes (e.g., GAPDH) and validate via qRT-PCR with SYBR Green .

- Structural Studies: X-ray crystallography of synthase-substrate complexes (PDB: 6XYZ) identifies catalytic residues. Molecular dynamics simulations (AMBER) predict conformational changes during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.